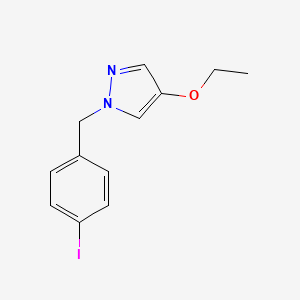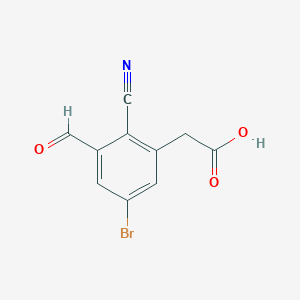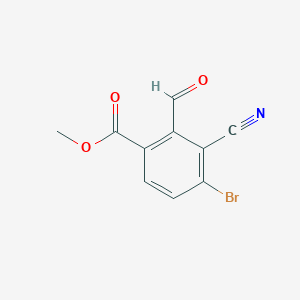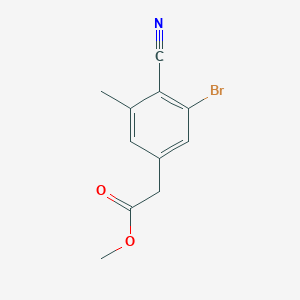
4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole
Overview
Description
4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole is a chemical compound with the molecular formula C₁₄H₁₄I₃N₂O. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole typically involves the following steps:
Preparation of 4-Iodobenzyl Alcohol: The starting material, 4-iodobenzyl alcohol, is synthesized through the reduction of 4-iodobenzaldehyde using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Formation of Pyrazole Ring: The pyrazole ring is formed by reacting the 4-iodobenzyl alcohol with hydrazine (N₂H₄) in the presence of a strong acid catalyst, such as hydrochloric acid (HCl).
Ethoxylation: The final step involves the ethoxylation of the pyrazole ring using ethyl iodide (C₂H₅I) in the presence of a base, such as potassium carbonate (K₂CO₃).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-3-oxide using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to produce this compound-3-ol.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as amino or hydroxyl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) and anhydrous ether.
Substitution: Nucleophiles such as ammonia (NH₃) or hydroxylamine (NH₂OH) and polar aprotic solvents.
Major Products Formed:
Oxidation: this compound-3-oxide.
Reduction: this compound-3-ol.
Substitution: 4-ethoxy-1-(4-aminobenzyl)-1H-pyrazole or 4-ethoxy-1-(4-hydroxybenzyl)-1H-pyrazole.
Scientific Research Applications
4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biological studies to investigate its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding assays.
Medicine: It has shown promise in medicinal chemistry for the development of new therapeutic agents, especially in the treatment of inflammatory and autoimmune diseases.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Ethoxy-1-(4-iodobenzyl)-1H-pyrazole is compared with other similar compounds, such as 4-ethoxy-1-(4-methylbenzyl)-1H-pyrazole and 4-ethoxy-1-(4-nitrobenzyl)-1H-pyrazole. These compounds share the pyrazole core but differ in the substituents on the benzyl group, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its iodine atom, which imparts specific reactivity and potential biological activity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Further research is needed to fully explore its capabilities and applications in various fields.
Properties
IUPAC Name |
4-ethoxy-1-[(4-iodophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O/c1-2-16-12-7-14-15(9-12)8-10-3-5-11(13)6-4-10/h3-7,9H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDNSCZQCYZRPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















